(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride

CAS No.: 1820569-65-0

Cat. No.: VC2838237

Molecular Formula: C11H13ClFNO2

Molecular Weight: 245.68 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1820569-65-0 |

|---|---|

| Molecular Formula | C11H13ClFNO2 |

| Molecular Weight | 245.68 g/mol |

| IUPAC Name | (3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| Standard InChI | InChI=1S/C11H12FNO2.ClH/c12-10-4-2-1-3-7(10)8-5-13-6-9(8)11(14)15;/h1-4,8-9,13H,5-6H2,(H,14,15);1H/t8-,9+;/m1./s1 |

| Standard InChI Key | IWHIRKZZFPGHKK-RJUBDTSPSA-N |

| Isomeric SMILES | C1[C@@H]([C@H](CN1)C(=O)O)C2=CC=CC=C2F.Cl |

| SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl |

| Canonical SMILES | C1C(C(CN1)C(=O)O)C2=CC=CC=C2F.Cl |

Introduction

Chemical Identity and Structure

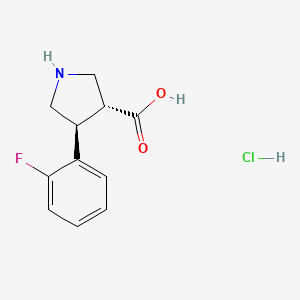

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride belongs to the pyrrolidine derivative class of compounds. It features a complex structure with several key components that define its chemical identity and potential applications:

Molecular Structure and Identification

The compound consists of a pyrrolidine ring (a five-membered nitrogen-containing heterocycle) with a 2-fluorophenyl substituent at the 4-position and a carboxylic acid group at the 3-position, forming a hydrochloride salt. The "trans" designation indicates that these substituents are positioned on opposite sides of the pyrrolidine ring plane, while the "(+/-)" prefix denotes that it exists as a racemic mixture of enantiomers.

Table 1: Chemical Identification Parameters

| Parameter | Value |

|---|---|

| Molecular Formula | C11H13ClFNO2 |

| Molecular Weight | 245.68 g/mol |

| CAS Number | 1820569-65-0 |

| IUPAC Name | (3R,4S)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid;hydrochloride |

| InChI Key | IWHIRKZZFPGHKK-RJUBDTSPSA-N |

| Isomeric SMILES | C1C@@HC2=CC=CC=C2F.Cl |

Stereochemistry

The compound is classified as chiral due to the presence of stereocenters in its structure. The specific stereochemistry is indicated by the (3R,4S) configuration, which significantly influences its biological activity and interactions with target receptors or enzymes . This stereochemical arrangement is crucial for its potential pharmaceutical applications and biochemical interactions.

Physical and Chemical Properties

Physical Characteristics

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride typically appears as a white solid, though this may vary depending on purity and preparation methods. As a hydrochloride salt, it generally exhibits improved stability and solubility in aqueous media compared to its free base form, which is advantageous for biological testing and pharmaceutical formulations.

Chemical Reactivity

The compound possesses several reactive functional groups that contribute to its chemical versatility:

-

The carboxylic acid moiety can participate in esterification, amidation, and salt formation reactions

-

The secondary amine in the pyrrolidine ring can undergo N-alkylation, N-acylation, and other nitrogen-centered transformations

-

The fluorophenyl group introduces unique electronic effects that influence the compound's reactivity, lipophilicity, and metabolic stability

These functional groups provide multiple handles for chemical modifications, making the compound valuable as a synthetic intermediate in medicinal chemistry and pharmaceutical development.

Synthesis Methods

While the specific synthesis of (+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride isn't detailed in the search results, its preparation typically involves multi-step organic reactions that require precise control of conditions:

-

The synthesis requires careful management of reaction parameters such as temperature, pressure, and solvent choice to ensure high yields and purity

-

Analytical techniques including Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC) are employed to monitor reaction progress and verify product purity

-

Stereochemical control is essential to ensure the desired trans configuration of substituents on the pyrrolidine ring

The complexity of this synthesis highlights the importance of sophisticated synthetic methodologies in preparing structurally precise compounds for pharmaceutical and research applications.

Applications in Research and Development

Pharmaceutical Development

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride demonstrates significant potential in pharmaceutical research:

-

It is explored for developing new medications, particularly those targeting neurological disorders, due to its ability to interact with specific brain receptors

-

The compound serves as a valuable intermediate in the synthesis of various pharmaceuticals, enabling the creation of targeted therapies with improved efficacy and reduced side effects

-

Its fluorine substitution is particularly noteworthy, as fluorination is a common strategy in medicinal chemistry to enhance drug properties including metabolic stability, lipophilicity, and binding affinity

Analytical Chemistry Applications

In analytical settings, the compound offers several practical applications:

-

It serves as a standard reference material in analytical laboratories, aiding in instrument calibration and method validation for detecting similar compounds

-

Its well-defined chemical structure and properties make it an excellent reference compound for quality control procedures in pharmaceutical and chemical analysis

Biochemical Research

Researchers utilize this compound to advance understanding in multiple areas of biochemistry:

-

It facilitates studies on the effects of fluorinated compounds on biological systems, helping scientists understand drug interactions and metabolic pathways

-

The compound's chiral nature makes it valuable for investigating stereoselectivity in biochemical processes, providing insights into how different enantiomers interact with biological targets

-

It contributes to research on structure-activity relationships, helping to elucidate how structural modifications alter biological activity

Material Science Applications

In material science, the compound offers potential for creating advanced materials:

-

It is investigated for its properties in developing novel materials, particularly polymers with enhanced characteristics

-

The compound's functional groups can participate in polymerization reactions or serve as modifiers for existing materials

| Classification | Category | Hazard Statement |

|---|---|---|

| Skin irritation | Category 2 | H315: Causes skin irritation |

| Eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity - single exposure | Category 3, Respiratory system | H335: May cause respiratory irritation |

When handling this compound, appropriate safety measures should be implemented:

-

Use proper personal protective equipment (PPE) including gloves, eye protection, and respiratory protection when necessary

-

Store according to manufacturer recommendations to maintain stability and purity

-

Follow established laboratory safety protocols for handling potentially irritating chemicals

Comparison with Related Compounds

(+/-)-trans-4-(2-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride belongs to a family of fluorophenyl-substituted pyrrolidine derivatives. Comparing it with structural analogs provides valuable insights into structure-activity relationships:

Table 3: Comparison with Related Compounds

| Compound | Structural Difference | Potential Impact |

|---|---|---|

| (+/-)-trans-4-(3-Fluorophenyl)pyrrolidine-3-carboxylic acid hydrochloride | Fluorine at position 3 instead of position 2 on phenyl ring | Different electronic effects and binding properties |

| Boc-(+/-)-trans-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | Presence of tert-butyloxycarbonyl (Boc) protecting group on pyrrolidine nitrogen | Modified reactivity and potentially different pharmacokinetic properties |

| (3S,4R)-4-(2-fluorophenyl)pyrrolidine-3-carboxylic acid | Free base form rather than hydrochloride salt | Different solubility and stability profile |

These compounds share similar molecular weights and core structures but differ in fluorine position, protecting groups, or salt forms. These subtle differences can significantly impact their chemical reactivity, biological activity, and physical properties, highlighting the importance of precise structural control in chemical and pharmaceutical research .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume